molecular formula C7H12O2 B3374804 1-Propylcyclopropane-1-carboxylic acid CAS No. 104131-82-0

1-Propylcyclopropane-1-carboxylic acid

Cat. No. B3374804
CAS RN: 104131-82-0
M. Wt: 128.17 g/mol
InChI Key: XNYKYSLUVNHCPY-UHFFFAOYSA-N
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Description

1-Propylcyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 104131-82-0 . It has a molecular weight of 128.17 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-propylcyclopropanecarboxylic acid . The InChI code for this compound is 1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

1-Propylcyclopropane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 128.17 .

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314 and H315, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Relevant papers on 1-Propylcyclopropane-1-carboxylic acid can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .

properties

IUPAC Name

1-propylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKYSLUVNHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylcyclopropane-1-carboxylic acid

CAS RN

104131-82-0
Record name 1-propylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 21.0 g (0.11 mol) of tertbutyl 1-n-propylcyclopropanecarboxylate and 13.0 g (0.11 mol) of trifluoroacetic acid was refluxed for 3 hours and then added to 20 ml of dilute sodium hydroxide solution. After extraction of the byproducts with diethyl ether, the aqueous phase was acidified with dilute hydrochloric acid and again extracted with diethyl ether. This ether phase was then worked up in a conventional manner to obtain the product. Yield: 95%; colorless oil.
Name
tertbutyl 1-n-propylcyclopropanecarboxylate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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